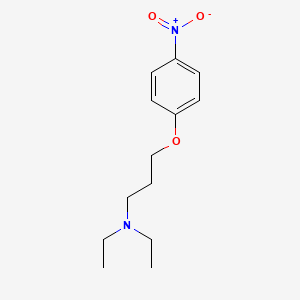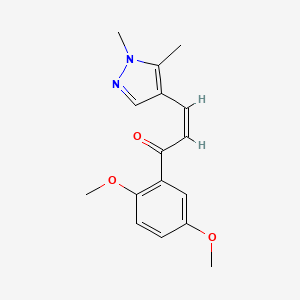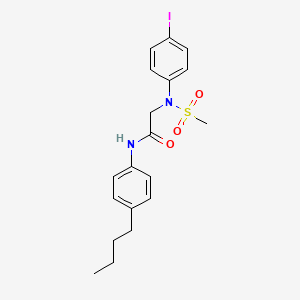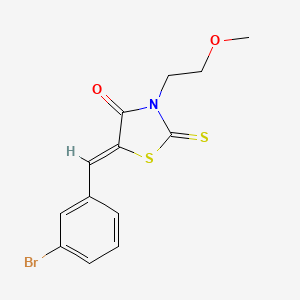
N,N-diethyl-3-(4-nitrophenoxy)-1-propanamine
Vue d'ensemble
Description
N,N-diethyl-3-(4-nitrophenoxy)-1-propanamine, also known as NDMA, is a synthetic compound that has been extensively studied for its potential use in scientific research. NDMA is a member of the amine class of compounds and is structurally similar to other amine compounds such as MDMA and MDA. The compound has been found to have a number of interesting properties that make it useful for a variety of different research applications.
Mécanisme D'action
The mechanism of action of N,N-diethyl-3-(4-nitrophenoxy)-1-propanamine is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. N,N-diethyl-3-(4-nitrophenoxy)-1-propanamine has been found to bind to a number of different receptors in the brain, including the dopamine and serotonin receptors. This binding activity is believed to be responsible for the compound's effects on the central nervous system.
Biochemical and Physiological Effects:
N,N-diethyl-3-(4-nitrophenoxy)-1-propanamine has been found to produce a number of interesting biochemical and physiological effects. The compound has been shown to increase levels of dopamine and serotonin in the brain, which can lead to changes in mood and behavior. N,N-diethyl-3-(4-nitrophenoxy)-1-propanamine has also been found to alter the activity of certain neurotransmitters, which can have a wide range of effects on the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N,N-diethyl-3-(4-nitrophenoxy)-1-propanamine in scientific research is its ability to produce consistent and reproducible effects. The compound has been extensively studied and its effects are well understood, which makes it a useful tool for a wide range of different research applications. However, there are also some limitations to using N,N-diethyl-3-(4-nitrophenoxy)-1-propanamine in lab experiments. For example, the compound can be difficult to synthesize and may be expensive to purchase.
Orientations Futures
There are a number of different future directions for research involving N,N-diethyl-3-(4-nitrophenoxy)-1-propanamine. One potential area of research is the development of new compounds that are structurally similar to N,N-diethyl-3-(4-nitrophenoxy)-1-propanamine but have different effects on the central nervous system. Another potential area of research is the study of the long-term effects of N,N-diethyl-3-(4-nitrophenoxy)-1-propanamine use on the brain and body. Finally, researchers may also be interested in exploring the potential therapeutic uses of N,N-diethyl-3-(4-nitrophenoxy)-1-propanamine for the treatment of a range of different conditions.
Applications De Recherche Scientifique
N,N-diethyl-3-(4-nitrophenoxy)-1-propanamine has been used in a number of different scientific research applications. One of the most common uses of N,N-diethyl-3-(4-nitrophenoxy)-1-propanamine is as a research tool to study the effects of amine compounds on the central nervous system. N,N-diethyl-3-(4-nitrophenoxy)-1-propanamine has been found to produce a number of interesting effects on the brain, including increased levels of dopamine and serotonin, as well as changes in the activity of certain neurotransmitters.
Propriétés
IUPAC Name |
N,N-diethyl-3-(4-nitrophenoxy)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-3-14(4-2)10-5-11-18-13-8-6-12(7-9-13)15(16)17/h6-9H,3-5,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSUBZOEFLPRFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl-[3-(4-nitrophenoxy)-propyl]-amine | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(3-benzoylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4738680.png)

![methyl 2-[(4-chlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4738693.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4738716.png)


![1-[(2,6-dichlorobenzyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B4738734.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4738742.png)
![3-{5-[(cyclohexylamino)methyl]-2-furyl}benzoic acid hydrochloride](/img/structure/B4738752.png)
![3,5-dimethyl-1-[2-(4-methylphenoxy)propanoyl]piperidine](/img/structure/B4738760.png)
![ethyl N-{[3-(1,3-benzodioxol-5-ylcarbonyl)-1-piperidinyl]carbonyl}-beta-alaninate](/img/structure/B4738762.png)
![N-[2-(cyclohexylthio)ethyl]-4-methoxybenzamide](/img/structure/B4738768.png)
![N-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4738781.png)
